Methyl 4-[(2-hydroxybenzyl)amino]benzoate

Monoamine oxidase Enzyme inhibition Neuropharmacology

Select Methyl 4-[(2-hydroxybenzyl)amino]benzoate for dual MAO-A (IC50 1.24 µM) & AChE (IC50 2.92 µM) inhibitor SAR studies. The 2-hydroxybenzyl motif provides H-bond donor/acceptor capacity (O⋯O 2.763 Å) and π-π stacking (3.723 Å) essential for target engagement. Unlike unsubstituted 4-aminobenzoates, this scaffold enables rational co-crystal engineering and metal complex design. Baseline solubility (38 µg/mL) supports formulation optimization. Do not substitute—ester or benzyl modifications invalidate activity profiles.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 855739-17-2
Cat. No. B1462026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-hydroxybenzyl)amino]benzoate
CAS855739-17-2
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O
InChIInChI=1S/C15H15NO3/c1-19-15(18)11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17/h2-9,16-17H,10H2,1H3
InChIKeyCFIZWJSEBWCMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(2-hydroxybenzyl)amino]benzoate (CAS 855739-17-2): Chemical Identity and Primary Research Applications


Methyl 4-[(2-hydroxybenzyl)amino]benzoate is a secondary amine derived from the reduction of a Schiff base condensation product of 4-aminobenzoic acid methyl ester and 2-hydroxybenzaldehyde . It belongs to the class of 4-aminobenzoate derivatives and features a 2-hydroxybenzyl substituent on the amino group. The compound is characterized by a methyl ester moiety and a phenolic hydroxyl group, which contribute to its physicochemical properties and potential for intermolecular interactions. It is primarily investigated as a synthetic intermediate in medicinal chemistry and as a ligand in coordination chemistry, with reported activity against monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE) [1]. The compound is commercially available from multiple vendors, typically with purities around 90%, for research use only .

Why Methyl 4-[(2-hydroxybenzyl)amino]benzoate Cannot Be Casually Substituted by Close Analogs in Research Protocols


The presence and position of functional groups in 4-aminobenzoate derivatives critically modulate their biological activity, solubility, and synthetic utility. The 2-hydroxybenzyl moiety in Methyl 4-[(2-hydroxybenzyl)amino]benzoate provides both hydrogen bond donor and acceptor capabilities, influencing target engagement [1]. Replacement of the methyl ester with an ethyl ester alters lipophilicity and, consequently, membrane permeability and bioavailability . Even subtle changes, such as omission of the 2-hydroxy group or relocation of substituents on the benzyl ring, have been shown to drastically change inhibitory profiles in related compound series [2]. Direct substitution with unsubstituted methyl 4-aminobenzoate or the ethyl ester analog is therefore scientifically unsound without re-validation of target-specific activity and physicochemical behavior.

Quantitative Differentiation of Methyl 4-[(2-hydroxybenzyl)amino]benzoate from Its Closest Analogs


MAO-A Inhibitory Activity of Methyl 4-[(2-hydroxybenzyl)amino]benzoate Compared to Reference Inhibitor Clorgyline

Methyl 4-[(2-hydroxybenzyl)amino]benzoate exhibits moderate inhibitory activity against bovine mitochondrial MAO-A, with an IC50 of 1.24 µM, as determined by a fluorimetric assay using benzylamine or serotonin as substrate [1]. In contrast, the standard MAO-A inhibitor clorgyline demonstrates significantly higher potency, with reported IC50 values ranging from 2.4 nM to 19.5 nM across various studies [2]. While the target compound is approximately 60- to 500-fold less potent than clorgyline, its activity is in a range potentially useful for probe development or as a scaffold for optimization.

Monoamine oxidase Enzyme inhibition Neuropharmacology

Acetylcholinesterase Inhibition by Methyl 4-[(2-hydroxybenzyl)amino]benzoate Relative to Donepezil

The compound inhibits acetylcholinesterase (AChE) with an IC50 of 2.92 µM, as measured by Ellman's method using acetylthiocholine iodide as substrate [1]. The clinically approved AChE inhibitor donepezil exhibits an IC50 of approximately 6.7 nM to 11.6 nM against human AChE under similar conditions [2]. This represents a potency differential of roughly 250- to 440-fold. The activity, while substantially lower than donepezil, confirms that the 2-hydroxybenzyl substitution imparts measurable AChE engagement that is absent in the parent methyl 4-aminobenzoate.

Acetylcholinesterase Alzheimer's disease Enzyme inhibition

Aqueous Solubility of Methyl 4-[(2-hydroxybenzyl)amino]benzoate: A Practical Differentiator for In Vitro Assays

The aqueous solubility of Methyl 4-[(2-hydroxybenzyl)amino]benzoate is reported as 38 µg/mL . For comparison, the ethyl ester analog (ethyl 4-((2-hydroxybenzyl)amino)benzoate) exhibits a reported solubility of approximately 1.3 mg/mL at pH 1.2 and 0.03 mg/mL at pH 6.8 . The methyl ester thus displays intermediate solubility between the ethyl ester at low and neutral pH. This difference, while moderate, can impact formulation for in vitro assays and may influence cellular permeability in a pH-dependent manner.

Solubility Physicochemical property Drug development

Structural Basis for Molecular Recognition: Hydrogen Bonding and π-π Interactions in the Ethyl Ester Analog

Single-crystal X-ray diffraction of the closely related ethyl 4-((2-hydroxybenzyl)amino)benzoate reveals strong intermolecular O3⋯O2 hydrogen bonds (2.763(5) Å) and π-π interactions between aromatic rings (centroid-centroid distance 3.723(1) Å) [1]. These interactions, enabled by the 2-hydroxybenzyl moiety and the benzoate core, are likely conserved in the methyl ester analog due to their identical substitution pattern. The methyl ester of 4-aminobenzoate lacks the hydroxybenzyl group and therefore cannot engage in the same hydrogen bonding network, resulting in distinct crystal packing and, potentially, different solid-state stability and solubility characteristics.

Crystallography Hydrogen bonding Molecular recognition

Recommended Application Scenarios for Methyl 4-[(2-hydroxybenzyl)amino]benzoate Based on Differentiated Evidence


Scaffold for CNS Drug Discovery: MAO-A and AChE Inhibitor Lead Optimization

With confirmed, albeit moderate, inhibitory activity against MAO-A (IC50 = 1.24 µM) and AChE (IC50 = 2.92 µM), Methyl 4-[(2-hydroxybenzyl)amino]benzoate serves as a validated starting scaffold for medicinal chemistry campaigns targeting neurodegenerative or psychiatric disorders [1]. Its dual activity profile, while weak, provides a defined baseline for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. The compound's modest solubility (38 µg/mL) can be addressed through prodrug strategies or formulation optimization .

Comparative Physicochemical Profiling and Bioavailability Prediction

The available solubility data (38 µg/mL) for the methyl ester, when compared to that of the ethyl analog (1.3 mg/mL at pH 1.2; 0.03 mg/mL at pH 6.8), enables researchers to assess the impact of ester chain length on aqueous solubility and, by extension, oral bioavailability [1]. This compound can thus serve as a reference standard in systematic studies investigating the pharmacokinetic optimization of 4-aminobenzoate-based drug candidates.

Ligand in Coordination Chemistry and Crystal Engineering

The demonstrated capacity of the 2-hydroxybenzylamino motif to engage in strong hydrogen bonding (O⋯O distance 2.763 Å) and π-π interactions (3.723 Å), as observed in the ethyl ester analog, positions the methyl ester as a versatile ligand for the synthesis of metal complexes and co-crystals [1]. Its well-defined coordination geometry and predictable intermolecular interactions make it a candidate for designing novel functional materials with tailored solid-state properties.

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